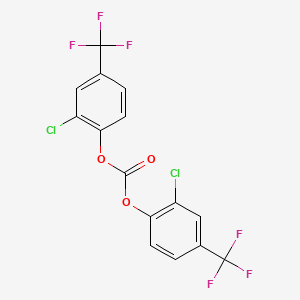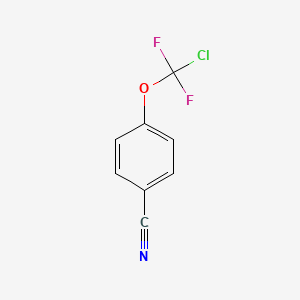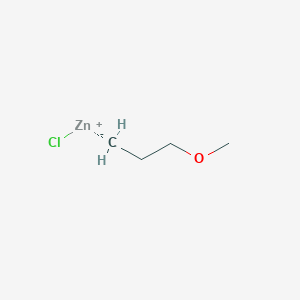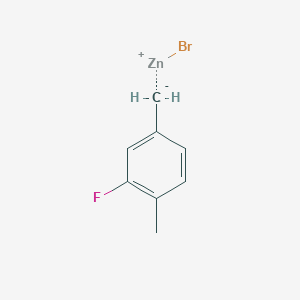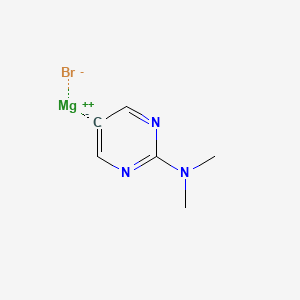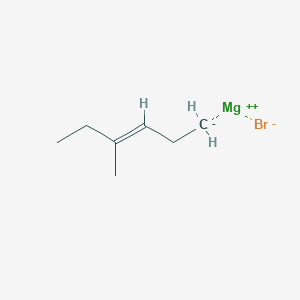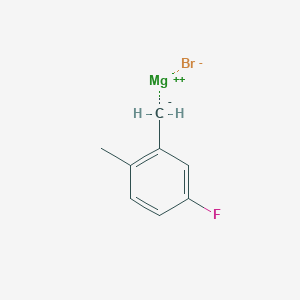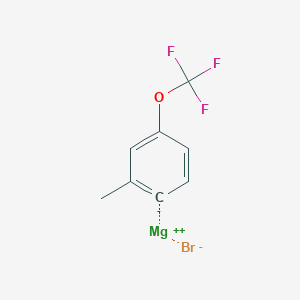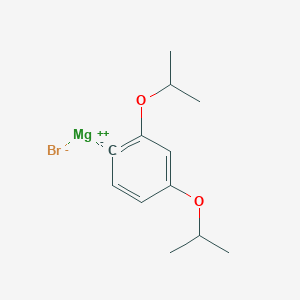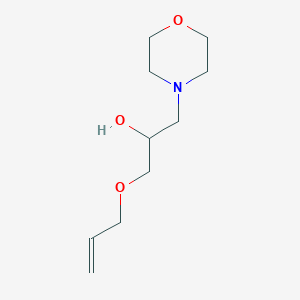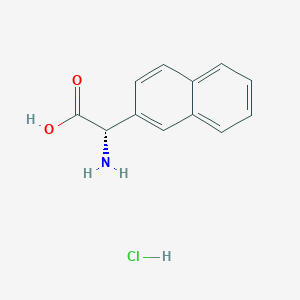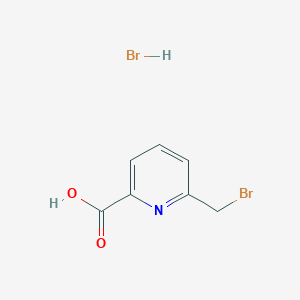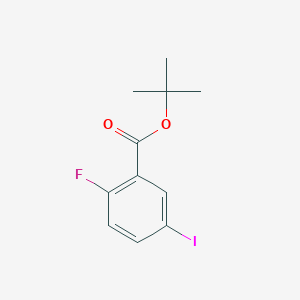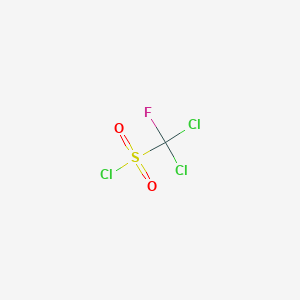
1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-1-fluoro-methanesulfonyl chloride (DCFM) is a highly reactive and versatile chemical compound that is widely used in a variety of scientific research applications. It is a colorless, volatile liquid that is soluble in water and has a boiling point of 124°C. DCFM is a member of the family of organofluorine compounds and is known for its unique reactivity and reactivity selectivity. It is used in a variety of chemical synthesis reactions, including the synthesis of polymers, pharmaceuticals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is widely used in a variety of scientific research applications. It is used as a reagent in the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used in the synthesis of fluorinated compounds, such as perfluorinated carboxylic acids and fluorinated alcohols. In addition, 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is used in the synthesis of fluorinated polymers, such as polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF).
Wirkmechanismus
1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is a highly reactive compound, and its reactivity is due to its ability to form strong bonds with other molecules. The reactivity of 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is due to its ability to form strong bonds with other molecules via the formation of dative bonds. These dative bonds are formed when the electron-rich chlorine atom of 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% forms a covalent bond with the electron-poor carbon atom of the other molecule. This allows 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% to form strong covalent bonds with a variety of molecules, leading to its wide range of reactivity.
Biochemical and Physiological Effects
1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is a highly reactive compound and is not known to have any significant biochemical or physiological effects. It is not known to be toxic and is not known to cause any adverse health effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% has several advantages and limitations when used in laboratory experiments. One of the main advantages of 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is its high reactivity, which allows it to be used in a variety of reactions. This allows researchers to synthesize a wide range of compounds in a relatively short amount of time. Additionally, 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is relatively inexpensive and easy to obtain, making it a cost-effective reagent for laboratory experiments.
One of the main limitations of 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is its volatility, which can make it difficult to handle in some laboratory experiments. Additionally, 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% can react with many other compounds, leading to the formation of byproducts that can interfere with the desired reaction.
Zukünftige Richtungen
1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% has several potential future directions. One of the most promising future directions is its use in the synthesis of fluorinated polymers, such as PTFE and PVDF. Additionally, 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% could be used in the synthesis of fluorinated pharmaceuticals and other organic compounds. Finally, 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% could be used in the synthesis of fluorinated carboxylic acids and alcohols.
Synthesemethoden
1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is synthesized from 1,1-dichloro-1-fluoroethane (CFC-11) via a reaction with chlorosulfonic acid. The reaction is carried out in a two-phase system, with the CFC-11 being dissolved in an organic solvent, such as toluene, and the chlorosulfonic acid being dissolved in an aqueous solution. The reaction is exothermic and is typically conducted at a temperature of 80°C. After the reaction is complete, the 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is isolated by distillation.
Eigenschaften
IUPAC Name |
dichloro(fluoro)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl3FO2S/c2-1(3,5)8(4,6)7 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAZYYHBXMUVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(S(=O)(=O)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl3FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)
